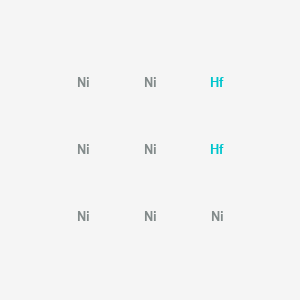

Hafnium;nickel

Description

Academic Significance and Research Landscape of Hf-Ni Systems

The academic importance of the Hf-Ni system is rooted in its complex phase diagram and the wide range of properties exhibited by its constituent intermetallic compounds. The Hf-Ni system is known to form numerous intermediate phases, including HfNi, HfNi₃, HfNi₅, Hf₂Ni, Hf₂Ni₇, Hf₇Ni₁₀, Hf₉Ni₁₁, and others. researchgate.nethimikatus.ru The precise characterization and thermodynamic modeling of this complex phase diagram have been the subject of extensive research to understand phase stability and predict material behavior during processing and application. researchgate.netscispace.com

Foundational Research Areas in Hafnium-Nickel Intermetallics

Research into hafnium-nickel intermetallics is concentrated on several key application areas, driven by the unique properties of these compounds.

High-Temperature Structural Materials: A primary research focus is the enhancement of nickel-based superalloys for critical components in jet engines and gas turbines. samaterials.com Hafnium additions improve high-temperature strength and creep resistance. samaterials.comiaea.org Research has shown that even small percentages of hafnium can significantly increase the stress rupture life and ductility of superalloys at intermediate temperatures. researchgate.net This is attributed to hafnium's ability to strengthen grain boundaries, modify the morphology of carbides, and promote the formation of stable strengthening phases. iaea.orgresearchgate.netresearchgate.net

| Effect of Hafnium on Ni-Based Superalloy Properties | Observation | Reference |

| Mechanical Strength | Increases yield strength and ultimate tensile strength at high temperatures (e.g., 760 °C). | researchgate.net |

| Creep Resistance | Significantly enhances creep resistance and stress rupture life. samaterials.com | samaterials.comresearchgate.net |

| Ductility | Improves ductility of cast superalloys at intermediate temperatures. | researchgate.net |

| Microstructure | Acts as a grain refiner, leading to a finer, more uniform grain structure. samaterials.com It also promotes the formation of beneficial (γ + γ′) eutectic structures and modifies carbide morphology. | samaterials.comresearchgate.net |

| Incipient Melting Temp. | Lowers the incipient melting temperature due to the formation of low-melting-point phases like Ni₅Hf. | researchgate.net |

Shape Memory Alloys (SMAs): Another significant area of research is the development of high-temperature shape memory alloys (HTSMAs). By adding hafnium as a ternary element to Nickel-Titanium (Ni-Ti) alloys, researchers have successfully increased the material's transformation temperatures. technologypublisher.comresearchgate.net This allows the shape memory effect to be utilized in higher temperature environments, such as aerospace applications for variable geometry components. technologypublisher.comalloysintl.com The addition of hafnium to the Ni-Ti matrix facilitates use in these high-temperature applications while also improving strength and fatigue life. technologypublisher.com

| Hafnium-Containing Shape Memory Alloys | Compositional Approach | Key Improvement | Reference |

| Ni-Ti-Hf | Substitution of Ti with Hf in Ni-Ti alloys. | Linearly increases the martensitic transformation temperatures, enabling operation above 100 °C. | technologypublisher.comresearchgate.net |

| Ni-Ti-Hf-Al | Addition of Aluminum to Ni-Ti-Hf alloys. | Allows for the precipitation of a strengthening phase, further improving strength and output stress. | technologypublisher.comnasa.gov |

Magnetic Properties: The magnetic characteristics of Hf-Ni intermetallic compounds are an area of fundamental scientific inquiry. Studies have investigated compounds such as HfNi₅ and Hf₂Ni₇ to determine their magnetic behavior. researchgate.net Research using perturbed angular correlation (PAC) spectroscopy has ruled out spontaneous magnetic order in HfNi₅ at temperatures above 15K. researchgate.net However, other studies on nanocrystalline HfNi₅ prepared by melt-spinning suggest the presence of a ferromagnetic or superparamagnetic phase at the grain boundaries. researchgate.net This research is crucial for understanding the electronic structure of these intermetallics and assessing their potential for magnetic applications. researchgate.net

Hydrogen Storage: The potential for Hf-Ni intermetallic compounds to be used for solid-state hydrogen storage has also been explored. Ab initio calculations of the electronic and thermodynamic properties of compounds like Hf₂Ni and HfNi have been performed to assess their stability and bonding characteristics. researchgate.net The investigation of how these materials interact with hydrogen is a foundational step in developing new, efficient materials for hydrogen storage systems, which are critical for future clean energy technologies. nih.govmdpi.comresearchgate.net

Binary Hafnium-Nickel Phase Diagram Reinvestigations

The Hf-Ni binary system is characterized by the formation of several intermetallic compounds and complex phase transformations. Reinvestigations of the phase diagram have been essential to refine the understanding of this system, often revealing discrepancies with earlier assessments.

A number of stable intermetallic compounds have been identified in the hafnium-nickel system. These compounds form at specific stoichiometric ratios and exhibit distinct crystal structures and properties. The established intermetallic phases in the Hf-Ni system include Hf2Ni, HfNi, Hf9Ni11, Hf7Ni10, Hf3Ni7, HfNi3, Hf2Ni7, and HfNi5. The existence and stability of these phases are critical for predicting the behavior of Hf-Ni alloys.

| Intermetallic Compound |

| Hf2Ni |

| HfNi |

| Hf9Ni11 |

| Hf7Ni10 |

| Hf3Ni7 |

| HfNi3 |

| Hf2Ni7 |

| HfNi5 |

Eutectic reactions, where a liquid phase transforms into two solid phases upon cooling, are a key feature of the Hf-Ni phase diagram. youtube.com These reactions lead to the formation of fine, lamellar microstructures that can significantly influence the mechanical properties of the alloys. wikipedia.org The Hf-Ni system is characterized by one eutectic point. iaea.org

Allotropic transformation refers to the change in the crystal structure of a solid element at a specific temperature and pressure. Hafnium, for instance, undergoes an allotropic transformation. In the context of the Hf-Ni system, a catatectic reaction involving the transformation of (βHf) to L + (αHf) has been noted. scispace.com However, the significant temperature difference between this reaction and the β to α transformation in pure Hf has raised questions about the phase boundaries, indicating a need for further investigation. scispace.com

The extent to which one element can dissolve in another in the solid state is known as solid solubility. In the Hf-Ni system, the solubility of hafnium in the face-centered cubic (fcc) nickel phase is limited. Experimental studies using diffusion couples have been employed to measure the solubility of Hf in fcc Ni at various temperatures. researchgate.net One study indicated that the solubility of Hf in the γ' and γ phases is approximately 7 at% and 1 at%, respectively, which can lead to the formation of other intermetallic phases like Ni7Hf2 and Ni5Hf. researchgate.net

Multicomponent Phase Equilibria Involving Hafnium and Nickel

The addition of a third element to the Hf-Ni binary system introduces further complexity and can significantly alter the phase equilibria. The study of these ternary systems is vital for the design of advanced multicomponent alloys.

The Hf-Ni-Sn ternary system has been investigated to construct its phase diagram, with isothermal sections determined at 1070 K and 870 K. researchgate.net Research in this system has led to the discovery of new ternary compounds. One such compound is Hf2Ni2Sn, which possesses a Mo2FeB2 crystal structure. researchgate.net The investigation of this system also re-evaluated the binary phases and confirmed the existence of five ternary compounds in total: HfNiSn, HfNi2Sn, Hf2Ni2Sn, Hf5NiSn3, and Hf6Ni1.63Sn1.38. researchgate.net The CALPHAD (Calculation of Phase Diagrams) method, supported by DFT (Density Functional Theory) calculations, has been utilized to model the phase diagram and calculate the enthalpies of formation for the intermediate phases. researchgate.net

| Ternary Hf-Ni-Sn Compounds |

| HfNiSn |

| HfNi2Sn |

| Hf2Ni2Sn |

| Hf5NiSn3 |

| Hf6Ni1.63Sn1.38 |

The thermodynamics of the Al-Hf-Ni ternary system are of significant interest for the development of Ni-based superalloys, where hafnium additions can improve oxidation resistance. researchgate.net A thermodynamic description of this system has been developed based on the constituent binary systems and experimental data. researchgate.netornl.gov This modeling allows for the calculation of properties such as the liquidus projection and isothermal sections at various temperatures. researchgate.net The prediction of excess Gibbs energies in the ternary solution can be achieved by extrapolating from the corresponding binary data using geometrical and thermochemical models. aip.org Research has focused on the Ni-rich corner of the phase diagram to understand the phase relationships that are critical for alloy design and processing control. researchgate.net Calculated phase diagrams for the Ni-Al-Hf system have been shown to be in good agreement with experimental results. researchgate.net

An in-depth examination of the chemical compound Hafnium;nickel reveals a complex interplay of phase equilibria and thermodynamic properties, which are critical for the development of advanced materials. Through computational modeling and experimental analysis, researchers have elucidated the behavior of Hf-Ni in binary, ternary, and higher-order systems.

Structure

2D Structure

Properties

CAS No. |

12315-72-9 |

|---|---|

Molecular Formula |

Hf2Ni7 |

Molecular Weight |

767.83 g/mol |

IUPAC Name |

hafnium;nickel |

InChI |

InChI=1S/2Hf.7Ni |

InChI Key |

PFEMZKBPHOOVKD-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Hf].[Hf] |

Origin of Product |

United States |

Crystallographic Structures and Transformational Behavior of Hf Ni Compounds

Crystal Structure Determination of Hf-Ni Intermetallics

The Hf-Ni system encompasses a variety of intermetallic phases, each with distinct crystal structures that can exist in different modifications depending on the temperature.

At elevated temperatures, several Hf-Ni compounds adopt relatively simple, high-symmetry crystal structures. A prominent example is the high-temperature modification of the equiatomic HfNi phase, which crystallizes in the cubic CsCl-type (B2) structure. This structure is characterized by a cubic unit cell with hafnium atoms at the corners and a nickel atom at the body center, or vice versa.

Another compound exhibiting a high-temperature polymorph is HfNi₃, which is stable from its melting point down to 1200 °C. This high-temperature form possesses a rhombohedral structure, specifically the BaPb₃-type, with the space group R-3m. proquest.com This structure can be described as a nine-layer stacking sequence of close-packed layers.

| Compound | Structure Type | Space Group | Lattice Parameters (Å) |

|---|---|---|---|

| HfNi (High Temp.) | CsCl (B2) | Pm-3m | a = 3.194 |

| α-HfNi₃ (High Temp.) | BaPb₃-type | R-3m | a = 5.2787, c = 19.2324 |

Upon cooling, some Hf-Ni compounds undergo phase transformations to more complex, lower-symmetry structures. For instance, HfNi₃ has a low-temperature modification, stable below 1200 °C, which adopts the γ-Ta(Pd,Rh)₃-type structure. This structure is characterized by a ten-layer stacking sequence and belongs to the hexagonal space group P6₃/mmc. proquest.com

While the orthorhombic B33 and monoclinic B19′ structures are well-known martensitic phases in shape memory alloys, their existence in the binary Hf-Ni system is not definitively established. However, studies on the related ternary Ti-Ni-Hf system provide significant insights. In Ni₅₀Ti₅₀-xHfx alloys, the monoclinic B19′ structure is frequently observed for hafnium content below 20 at.%, while the orthorhombic B33 (CrB-type) structure is predominant for Hf content above 30 at.%. nasa.gov These findings in the ternary system suggest that such transformations are plausible in Hf-containing systems, though direct evidence in binary Hf-Ni compounds remains elusive. The transformation from the B2 parent phase to the B19' martensite (B1171850) is a key feature of the shape memory effect in these related alloys. nasa.gov

| Compound/Alloy System | Structure Type | Space Group | Lattice Parameters (Å) | Notes |

|---|---|---|---|---|

| β-HfNi₃ (Low Temp.) | γ-Ta(Pd,Rh)₃-type | P6₃/mmc | a = 5.2822, c = 21.3916 | Binary Hf-Ni compound |

| Ni₅₀Ti₅₀-xHfx (x < 20 at.%) | B19' (Monoclinic) | P112₁/m | - | Ternary Ti-Ni-Hf system |

| Ni₅₀Ti₅₀-xHfx (x > 30 at.%) | B33 (Orthorhombic) | Cmcm | - | Ternary Ti-Ni-Hf system |

The Hf-Ni system also features several complex ordered intermetallic phases with larger unit cells and intricate atomic arrangements. For example, the Hf-Ni phase diagram includes compounds such as Hf₉Ni₁₁, Hf₇Ni₁₀, Hf₃Ni₇, Hf₈Ni₂₁, Hf₂Ni₇, and HfNi₅. proquest.com These phases exhibit tetragonal, orthorhombic, triclinic, monoclinic, and cubic structures, respectively. proquest.com

The existence of a Zr₃Al₂-type structure in the binary Hf-Ni system has not been directly reported. However, in the ternary Al-Hf-Ni system, the compound Hf₃Al₂ is known to adopt the Zr₃Al₂-type tetragonal structure. proquest.com This indicates that hafnium has a propensity to form this structural arrangement with suitable alloying elements. Similarly, there is no direct evidence of a Mo₂FeB₂-type structure within the binary Hf-Ni system, although this structure type is observed in other ternary systems containing nickel.

Crystallographic Analysis Under Extreme Conditions (e.g., High Pressure)

The stability of the crystallographic structures of Hf-Ni compounds under extreme conditions, such as high pressure, is a critical aspect of their characterization. Studies on the equiatomic HfNi compound have shown that its crystal structure is remarkably stable. X-ray diffraction studies performed under high pressure have revealed that HfNi does not undergo any phase transitions up to a pressure of 35.3 GPa. scispace.com This indicates a high degree of structural integrity and robustness of the HfNi lattice under significant compression.

Advanced Diffraction and Spectroscopic Methodologies for Structural Characterization

A comprehensive understanding of the complex crystal structures in the Hf-Ni system relies on the application of advanced characterization techniques.

X-ray diffraction (XRD) is the primary and most indispensable tool for the identification and characterization of crystalline phases in Hf-Ni alloys. By analyzing the positions and intensities of the diffraction peaks in an XRD pattern, the crystal structure, lattice parameters, and phase composition of a sample can be determined. For instance, XRD has been instrumental in distinguishing between the high- and low-temperature modifications of HfNi₃ and in identifying the various complex intermetallic phases present in the Hf-Ni system. proquest.comsemanticscholar.org

The Powder Diffraction File (PDF), maintained by the International Centre for Diffraction Data (ICDD), is a critical database used in conjunction with XRD analysis. It contains a vast collection of reference diffraction patterns for crystalline materials. intermetallics-conference.de By comparing the experimental XRD pattern of a Hf-Ni sample to the entries in the PDF, the constituent phases can be identified. For example, in the analysis of a stoichiometric HfNi₃ sample, the peaks in the XRD pattern were identified by matching them with the known crystallographic data for the low-temperature phase of HfNi₃, as well as for secondary phases like Hf₂Ni₇ and Hf₈Ni₂₁, which were present in the sample. semanticscholar.org This highlights the power of combining experimental XRD with comprehensive database analysis for accurate phase identification in multiphase Hf-Ni alloys.

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM)

Electron diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for elucidating the crystallographic details of materials at the nanoscale. In the study of Hafnium-Nickel (Hf-Ni) compounds, these methods provide invaluable insights into the atomic arrangements, crystal structures, and defects present in various intermetallic phases.

Researchers have utilized selected area electron diffraction (SAED) to identify the crystalline phases within Hf-Ni alloys. For instance, in a study of the Hf9Ni11 intermetallic, the SAED pattern was instrumental in confirming its crystal structure. The measured interplanar spacing from the SAED pattern, such as a value of 2.03 Å, can be compared with known crystallographic data to identify the phases present. Due to the lack of a standard diffraction file for Hf9Ni11, isostructural compounds like Zr9Ni11 have been used as a reference for phase identification.

While specific HRTEM studies focused exclusively on binary Hf-Ni compounds are not extensively reported in the literature, investigations into related ternary alloys, such as Ni-Ti-Hf, offer a glimpse into the complex microstructures that can form. In these alloys, HRTEM has been used to reveal the presence of various phases and precipitates that influence the material's properties. For example, in precipitation-hardened Ni-Ti-Hf alloys, HRTEM has been employed to characterize the martensitic transformation and the interaction between the martensite and precipitate phases. These studies highlight the capability of HRTEM to visualize the atomic lattice and identify features such as dislocations and interfaces, which are critical to understanding the transformational behavior of these materials.

The combination of electron diffraction and HRTEM allows for a comprehensive analysis of the crystallography of Hf-Ni compounds. While SAED provides information about the crystal structure and orientation, HRTEM offers real-space imaging of the atomic arrangement, enabling the direct observation of crystal defects and phase boundaries.

Table 1: Selected Area Electron Diffraction Data for a Hf9Ni11 Particle

| Measured Interplanar Spacing (Å) | Corresponding Phase (by reference) |

| 2.03 | Hf9Ni11 (compared to isostructural Zr9Ni11) |

Synchrotron Experiments for In-Situ Structural Monitoring

Synchrotron X-ray diffraction is a premier technique for the in-situ monitoring of structural transformations in materials under various conditions, such as changing temperature or applied stress. The high flux and high resolution of synchrotron sources enable real-time tracking of phase changes, providing kinetic and mechanistic details that are often inaccessible with conventional laboratory techniques.

While specific in-situ synchrotron diffraction studies dedicated solely to the binary Hf-Ni system are not widely available in the public domain, the application of this technique to other nickel-based and related alloy systems demonstrates its potential for investigating Hf-Ni compounds. For instance, in-situ synchrotron X-ray diffraction has been used to study the phase transition between the face-centered cubic (fcc) and hexagonal close-packed (hcp) structures in Fe-Ni alloys at high pressures and temperatures. These experiments allow for the precise determination of phase boundaries and the influence of alloying elements on phase stability.

Similarly, in-situ high-energy synchrotron X-ray diffraction has been employed to investigate the solidification behavior and phase transformations in TiAl alloys. Such studies provide critical data on the sequence of phase formation during cooling from the melt and the development of textures, which are crucial for controlling the properties of the final material. In the context of Hf-Ni alloys, in-situ synchrotron experiments could be designed to monitor several key phenomena:

Solidification Pathways: Tracking the formation of different Hf-Ni intermetallic phases from the liquid state.

Solid-State Phase Transformations: Observing transitions between different crystalline structures as a function of temperature, such as the allotropic transformations known to occur in some Hf-Ni compounds.

Martensitic Transformations: In Hf-Ni based shape memory alloys, synchrotron diffraction can monitor the evolution of the parent and martensite phases under thermal or mechanical loading, providing insights into the transformation kinetics and lattice parameter changes.

Precipitation and Ordering: Following the formation and growth of precipitate phases or the development of long-range order within the crystal structure during aging treatments.

The data obtained from such experiments, including changes in peak positions, intensities, and the appearance of new diffraction peaks, can be used to construct time-temperature-transformation (TTT) and continuous-cooling-transformation (CCT) diagrams, which are essential for the processing and application of these alloys.

Table 2: Potential Applications of In-Situ Synchrotron Diffraction in Hf-Ni Alloy Research

| Phenomenon to be Studied | Expected Outcome | Relevance to Hf-Ni Alloys |

| Solidification | Real-time phase formation sequence | Understanding microstructure evolution during casting |

| Allotropic Transformations | Precise transformation temperatures and crystal structures | Control of thermomechanical properties |

| Martensitic Transformation | Kinetics and structural changes under load | Development of shape memory and superelastic alloys |

| Precipitation Kinetics | Growth rates and phase evolution during aging | Tailoring mechanical properties through heat treatment |

Lattice Location Studies via Ion Channeling Techniques

Ion channeling is a powerful analytical technique that provides precise information about the crystallographic site occupied by impurity or alloying atoms within a host crystal lattice. This method utilizes the fact that energetic ions channeled along major crystallographic axes of a single crystal experience a significant reduction in scattering yield from the host lattice atoms. By measuring the scattering or reaction yield from the atoms of interest as a function of the incident ion beam's angle relative to the crystal axes, their position within the lattice can be determined with high precision.

In the context of the Hafnium-Nickel system, ion channeling techniques have been employed to determine the lattice location of hafnium atoms within a nickel-rich host. A notable study involved the use of Rutherford Backscattering Spectrometry (RBS) combined with ion channeling to investigate the positions of hafnium dopants in an ordered nickel aluminide (Ni₃Al-based) single crystal.

The key findings from such ion channeling studies on Hf in a Ni-based lattice are summarized below:

Substitutional vs. Interstitial Sites: By comparing the angular scans of the backscattering yield from Hf atoms with that from the host Ni atoms, it is possible to distinguish whether the Hf atoms are located on substitutional lattice sites or in interstitial positions.

Sublattice Occupancy: In ordered intermetallic compounds with more than one type of lattice site, such as the L1₂ structure of Ni₃Al, ion channeling can further differentiate the sublattice preference of the impurity atoms. For instance, in the Ni₇₆Al₂₃Hf₁ alloy, the channeling behavior along the <100> direction, which contains pure Ni and mixed Ni-Al atomic rows, was analyzed.

These lattice location studies are crucial for understanding the fundamental behavior of alloying elements in Hf-Ni systems. The specific site occupancy of Hf can significantly influence the alloy's properties, including its mechanical strength, ductility, and phase stability. The data obtained from ion channeling experiments provide critical input for theoretical models and simulations aimed at predicting and designing new alloys with desired characteristics.

Table 3: Summary of Ion Channeling Findings for Hafnium in a Nickel-Based Lattice

| Technique | Host Material | Hf Location Finding | Significance |

| RBS/Ion Channeling | Ordered Nickel Aluminide (Ni-rich) | Majority of Hf atoms occupy the Ni sublattice | Provides fundamental understanding of alloying behavior and its impact on material properties |

Microstructural Evolution and Stability in Hf Ni Alloys

Impact of Hafnium Content on Microstructure in Ni-Based Superalloys

The concentration of hafnium is a critical parameter in tailoring the microstructure of nickel-based superalloys. Its influence extends from the morphology of strengthening carbides to the lattice mismatch between the γ and γ' phases, which is fundamental to the alloy's high-temperature strength.

Hafnium additions have a pronounced effect on the morphology and distribution of carbides, which are crucial for strengthening and grain boundary stability. icm.edu.pl The primary strengthening carbides in many Ni-based superalloys are of the MC and M23C6 types.

Research indicates that increasing hafnium content alters the morphology of MC carbides from a long strip or script-like form to a more desirable blocky or rod-like shape. researchgate.net This change is attributed to the substitution of elements like Titanium (Ti) and Niobium (Nb) with Hf within the MC carbides. researchgate.net Similarly, the morphology of M23C6 carbides at grain boundaries can be modified from a continuous film-like structure to a more beneficial granular or discrete particle form. researchgate.netscientific.net This transition is linked to the altered distribution of MC carbides at the grain boundaries, which influences the subsequent precipitation of M23C6. researchgate.net In some alloys, Hf addition leads to the precipitation of small, coherent, and closely spaced MC and M23C6 carbides at the grain boundaries, in contrast to the larger, incoherent carbides found in Hf-free alloys. scientific.net

Table 1: Effect of Hafnium Content on Carbide Morphology

| Hafnium Content | MC Carbide Morphology | M23C6 Carbide Morphology | Reference |

|---|---|---|---|

| 0 wt.% | Long Strip | Continuous | researchgate.net |

| 0.11 wt.% - 0.28 wt.% | Rod-like, Blocky | Granular | researchgate.net |

Hafnium exhibits distinct segregation behavior, partitioning preferentially to certain phases and interfaces within the superalloy microstructure. Atom-probe tomography (APT) studies have confirmed that hafnium strongly partitions to the γ′ (gamma-prime) phase. aip.org This segregation into the strengthening γ′ precipitates is technologically important as Hf, with its large atomic radius, can significantly affect the lattice parameter misfit. aip.org

When Hf segregates into the γ′ phase, it can displace other elements like aluminum (Al) and niobium (Nb). researchgate.net This repartitioning of elements between the γ and γ' phases is a key mechanism through which hafnium influences the alloy's properties. researchgate.net However, there are some reports suggesting that under certain conditions, particularly related to the concentration of other elements like Chromium (Cr), Hf may partition to the γ phase. researchgate.net Hafnium also tends to partition to the solid during solidification, which can have implications for the formation of solidification defects. researchgate.net Furthermore, Hf additions can intensify the segregation of other elements, such as niobium. bohrium.comablesci.com

The lattice mismatch between the γ matrix and the γ′ precipitates is a critical factor for the high-temperature strength of superalloys, as it governs the morphology of the γ/γ' interface and the nature of the interfacial dislocation networks that impede dislocation motion. researchgate.net The segregation of hafnium into the γ′ phase leads to an increase in the γ/γ′ lattice mismatch. researchgate.net

Precipitate Formation and Coarsening Kinetics

Hafnium influences the formation of various precipitates and affects their stability and growth (coarsening) kinetics over time at elevated temperatures. Besides its role in modifying existing carbide and γ' phases, Hf can promote the precipitation of new phases. For instance, in as-cast alloys, Hf can lead to the formation of a honeycomb-like Ni5Hf phase. bohrium.comablesci.com

The coarsening of the strengthening γ' precipitates, a process where larger precipitates grow at the expense of smaller ones, is a primary mechanism of degradation in superalloys at high temperatures. researchgate.net The addition of Hf can have a complex effect on these kinetics. The higher interfacial energy at the γ'/γ interface, potentially caused by the large Hf atoms, can accelerate the coarsening, alignment, and subsequent dissolution of γ'-Ni3Al-Hf precipitates, which can lead to faster strength degradation. However, the co-addition of Hf with other elements, such as tungsten (W), can slow the coarsening rate compared to alloys with Hf alone or Hf-Molybdenum (Mo) additions. This suggests that strategic co-alloying can mitigate the potentially detrimental effects of Hf on coarsening kinetics while retaining its other benefits.

Grain Boundary Engineering and Effects on Microstructural Stability

Hafnium is a potent grain boundary strengthening element. dtic.mil Its addition is known to improve the transverse ductility and stress rupture life of directionally solidified superalloys by enhancing the strength and cohesion of grain boundaries. dtic.mil The mechanism for this improvement is highly localized to the grain boundary regions. dtic.mil

By segregating to grain boundaries, hafnium can modify the precipitation of grain boundary carbides, favoring the formation of discrete, blocky carbides over continuous, film-like carbides that can provide easy paths for crack propagation. scientific.net This modification contributes to improved microstructural stability and resistance to grain boundary sliding and cavitation. researchgate.net Furthermore, the addition of an optimal amount of hafnium can inhibit the formation of deleterious phases, such as the needle-like δ (delta) phase, at grain boundaries. ablesci.com This is achieved by lowering the grain boundary energy and reducing the diffusion rates of elements that form these phases. ablesci.com However, it is crucial to control the hafnium content, as excessive amounts can lead to the formation of low-melting-point phases like Ni5Hf, which can act as crack initiation sites and degrade mechanical properties. scientific.netablesci.com

Table 2: Summary of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Hafnium | Hf |

| Nickel | Ni |

| Titanium Carbide | TiC |

| Niobium Carbide | NbC |

| Hafnium Carbide | HfC |

| Gamma Prime | γ' (Ni3Al) |

| Delta Phase | δ (Ni3Nb) |

Synthesis Methodologies and Processing Effects on Hf Ni Systems

Advanced Fabrication Techniques for Hf-Ni Materials

The choice of fabrication technique significantly influences the resulting characteristics of Hf-Ni alloys. Researchers utilize a variety of methods to produce these materials, from rapid solidification to thin-film deposition, each offering unique advantages in controlling the alloy's structure and properties.

Melt-spinning is a rapid solidification technique widely used to produce metastable and nanocrystalline Hf-Ni alloys. This process involves ejecting a molten alloy onto a rapidly rotating wheel, leading to extremely high cooling rates on the order of 10^6 K/s. mdpi.com This rapid quenching can suppress the formation of stable crystalline phases and instead produce amorphous or nanocrystalline structures. researchgate.net

In Ti-Hf-Ni shape memory alloys, melt-spinning has been used to create ribbons with a microstructure consisting of a mixture of an amorphous phase and crystalline grains. researchgate.net For instance, as-quenched Ti32Hf18Ni50 ribbons exhibit a composite structure of an amorphous phase alongside both spherical austenitic grains and larger, morphologically undefined crystalline grains. researchgate.net The introduction of additional elements, such as Rhenium (Re), can influence the resulting structure and transition temperatures. researchgate.net Temperature-regulated melt spinning (TRMS) has been effectively used to control phase evolution during the process, for example, to suppress the formation of undesirable phases like the full Heusler phase in (Hf,Zr,Ti)NiSn alloys. mdpi.com

Table 1: Characteristics of Melt-Spun Hf-Ni System Alloys

| Alloy Composition | Processing Technique | Cooling Rate | Resulting Microstructure | Key Findings | Reference |

|---|---|---|---|---|---|

| Ti32Hf18Ni50 | Melt-Spinning | - | Mixture of amorphous phase, spherical austenitic grains, and large crystalline grains | Structural state in as-quenched conditions is complex. | researchgate.net |

| Ti32Hf18Ni49.8Re0.2 | Melt-Spinning | - | Similar to Ti32Hf18Ni50 with good surface quality | Rhenium addition reduces transition temperatures. | researchgate.net |

| Hf0.35Zr0.35Ti0.3NiSn0.99Sb0.01 | Temperature-Regulated Melt Spinning (TRMS) | ~10^6 K/s | Nanostructured powders, sub-micron grains (~300 nm) after Spark Plasma Sintering | Effective in suppressing the formation of the full Heusler phase. | mdpi.com |

Suspended droplet alloying (SDA) is a containerless processing technique that enables the rapid synthesis of novel alloy compositions with high precision. mdpi.com This method is particularly useful for systematically studying the influence of various alloying elements on the properties of Hf-Ni based systems, such as shape memory alloys (SMAs). mdpi.com

In the development of new Ti-Ni-Hf-Cu-Nb SMAs, SDA has been employed to investigate the effects of elemental additions on the martensitic transformation temperature (Ms). mdpi.com This technique allows for the fabrication of a wide range of compositions in a short amount of time, facilitating the exploration of complex alloy systems. For example, studies have shown that in Ti-Ni-Hf alloys produced by SDA, the hafnium content has a linear and significant influence on the Ms temperature, with a coefficient of approximately 16 K/at.%. mdpi.com

Physical vapor deposition (PVD) encompasses a variety of vacuum deposition methods used to produce thin films and coatings. wikipedia.org These processes involve the transition of a material from a condensed phase to a vapor phase and then back to a thin film condensed phase on a substrate. wikipedia.org Common PVD techniques include sputtering and evaporation. wikipedia.org In the context of Hf-Ni systems, PVD is utilized to create coatings for applications requiring enhanced wear resistance, corrosion resistance, and specific optical or electrical properties. wikipedia.orgamericanelements.com

Hafnium-modified aluminide coatings can be deposited on nickel substrates using electron beam physical vapor deposition (EB-PVD). mtmcongress.com The process can involve depositing alternating layers of hafnium and aluminum, followed by a diffusion treatment at high temperatures (e.g., 1050°C). mtmcongress.com This results in the formation of various intermetallic phases, such as Ni5Hf, within the coating. mtmcongress.com Sputtering is another PVD method used to produce Hf-Ni alloy targets for thin film deposition in semiconductor and optical applications. americanelements.com The resulting coatings are often thin ceramic layers with high hardness and low friction. svc.org

Table 2: PVD Processes for Hf-Ni Coatings

| PVD Technique | Substrate | Deposited Material | Post-Deposition Treatment | Resulting Phases/Microstructure | Reference |

|---|---|---|---|---|---|

| Electron Beam PVD (EB-PVD) | Nickel | Hafnium and Aluminum layers | Diffusion treatment at 1050°C for 6 hours | Formation of Ni5Hf phase in the diffusion zone | mtmcongress.com |

| Sputtering | Various | Nickel Hafnium Alloy | None | Thin films for semiconductor and optical applications | americanelements.com |

Arc melting is a common laboratory and industrial technique for synthesizing a wide range of alloys, including those in the Hf-Ni system. The process involves melting the constituent elements in a water-cooled copper crucible using a non-consumable tungsten electrode under an inert atmosphere to prevent oxidation. researchgate.netmdpi.com To ensure chemical homogeneity, the resulting ingot is typically flipped and remelted multiple times. mdpi.com

Following arc melting, a homogenization heat treatment is often necessary to eliminate dendritic structures and elemental segregation that occur during solidification. mdpi.com This treatment involves holding the alloy at a high temperature (e.g., 1000°C) for an extended period (e.g., 4 hours), followed by cooling. mdpi.com Homogenization can significantly influence the microstructure and phase transformation temperatures. For instance, in Cu-Ni-Hf-Ti-Zr high-entropy shape memory alloys, homogenization successfully eliminated the dendritic structure but also led to a decrease in phase transformation temperatures. mdpi.com Hydrogen plasma arc melting (HPAM) has been investigated as a refining technique to remove metallic impurities from hafnium metal. researchgate.net

Influence of Thermomechanical Processing and Heat Treatments

Thermomechanical processing, which combines plastic deformation with heat treatments, and standalone heat treatments are crucial for controlling the microstructure and phase transformations in Hf-Ni alloys. These processes are tailored to optimize the desired properties of the final material.

Heat treatments, such as solutionizing and aging, play a pivotal role in the microstructural evolution of Hf-Ni alloys. The addition of hafnium to nickel-based superalloys, for example, can promote the formation of the Ni5Hf phase. researchgate.net The morphology and distribution of various phases, including γ', MC carbides, and M23C6 carbides, can be significantly altered by the hafnium content and subsequent heat treatments. researchgate.net For instance, increasing Hf content can change the morphology of MC carbides from long strips to blocky shapes. researchgate.net

In Ni-Ti-Hf shape memory alloys, aging treatments at specific temperatures can lead to the precipitation of fine particles, which in turn increases the martensitic transformation temperatures. researchgate.netresearchgate.net For example, aging Ni-rich Ti-Ni-Hf alloys at 823 K can increase the transformation temperatures by more than 100 K. researchgate.net The precipitation of (Ti+Hf)3Ni4 particles is a key factor in this transformation behavior. researchgate.net The specific heat treatment parameters, including temperature and duration, are critical in determining the final microstructure and properties. researchgate.netresearchgate.net For instance, in a conventionally cast nickel-2 at% hafnium alloy, aging at 605 and 695°C resulted in the precipitation of the Ni5Hf phase, first at the grain boundaries and then within the matrix. researchgate.net

The interplay between composition and heat treatment is also evident in the hardness of these alloys. In Ni-rich Ni-Ti-Hf alloys, a two-step aging treatment can induce the dense nanoscale precipitation of multiple phases, leading to a significant increase in hardness. arxiv.org

Table 3: Effects of Heat Treatment on Hf-Ni System Microstructure and Phase Transformations

| Alloy System | Heat Treatment | Temperature | Duration | Effect on Microstructure/Phases | Effect on Properties | Reference |

|---|---|---|---|---|---|---|

| K4750 Ni-based superalloy with Hf | - | - | - | Hf addition changes MC carbide morphology from strip to blocky. | Increased stress rupture life. | researchgate.net |

| Ni-rich Ti-Ni-Hf | Aging | 823 K | 2 hours | Precipitation of fine (Ti+Hf)3Ni4 particles. | Martensitic transformation temperatures increased by over 100 K. | researchgate.net |

| Nickel-2 at% Hafnium | Aging | 605°C and 695°C | Various | Precipitation of Ni5Hf phase at grain boundaries and within the matrix. | - | researchgate.net |

| Ni56Ti36Hf8 | Two-step aging | 300°C followed by 550°C | 12 hours followed by 4 hours | Dense nanoscale precipitation of H-phase and a new cubic Ni-rich phase. | Highest hardness exhibited by this alloy family. | arxiv.org |

| Ni50Ti30Hf20−xLax | - | - | - | La addition leads to the formation of a La-rich second phase. | Martensitic transformation start temperature decreases with increasing La content. | mdpi.com |

Thermal Stability of Nanocrystalline Hf-Ni Alloys

The thermal stability of nanocrystalline materials is a critical factor for their practical applications, as elevated temperatures can induce grain growth, thereby altering their unique properties. In Hafnium-Nickel (Hf-Ni) systems, the stability of the nanocrystalline structure is influenced by factors such as the alloy composition, the synthesis method, and subsequent thermal treatments. Research into the thermal behavior of these alloys provides insights into the microstructural and compositional evolution that governs their stability.

A study on a nanocrystalline Hf₁₁Ni₈₉ alloy revealed that the material's properties could change significantly even before substantial grain growth is observed. tandfonline.com The as-quenched sample, identified as a HfNi₅ nanophase compound, initially possessed randomly oriented grains with an average size of approximately 10 nm. tandfonline.com X-ray diffraction (XRD) analysis, using the Scherrer equation, estimated the average grain size of the as-quenched sample to be 7.4 nm. tandfonline.com

The thermal stability of this nanocrystalline alloy was investigated through isochronal and isothermal annealing processes. These treatments demonstrated that while the grain size may remain relatively stable under certain conditions, other properties, such as electrical resistivity and magnetic characteristics, can undergo significant changes. tandfonline.com This suggests that microstructural and compositional evolution within the grain boundaries and nanograins precedes noticeable grain growth. tandfonline.com

The investigation into the Hf₁₁Ni₈₉ alloy showed that even when the grain size remains largely unchanged during different annealing treatments, the electrical resistivity of the nanocrystalline material is not stable. tandfonline.com This highlights that the stability of properties in nanocrystalline materials is not always equivalent to the stability of the grain size itself. tandfonline.com

The following table summarizes the key findings regarding the grain size of the nanocrystalline Hf₁₁Ni₈₉ alloy in its initial state.

| Alloy Composition | Synthesis Method | Initial State | Average Grain Size (nm) |

| Hf₁₁Ni₈₉ | Melt-spinning | As-quenched | 7.4 |

Further research into the broader Hf-Ni system indicates the presence of several intermetallic compounds, such as Hf₂Ni and HfNi, which have congruent melting points of 1220 °C and 1505 °C, respectively. researchgate.net The existence of these stable phases can influence the thermal behavior and crystallization pathways of nanocrystalline Hf-Ni alloys. The formation of such intermetallic compounds upon annealing can be a key factor in the thermal stability of the nanocrystalline structure.

In general, the high density of grain boundaries in nanocrystalline metals and alloys provides a strong driving force for grain growth at elevated temperatures. researchgate.net However, the addition of elements like hafnium to nickel-based superalloys is known to strengthen grain boundaries, which can improve high-temperature creep and tensile strength. totalmateria.comsamaterials.com This grain boundary strengthening effect may also contribute to the thermal stability of nanocrystalline Hf-Ni alloys by hindering grain boundary migration.

Functional Properties and Applications in Advanced Materials Science

Hydrogen Storage Characteristics of Hf-Ni Compounds and Alloys

Hafnium-nickel (Hf-Ni) compounds and their alloys have been investigated for their potential as hydrogen storage materials. Their ability to absorb and desorb hydrogen is a key area of research, with studies focusing on their thermodynamic and kinetic properties.

The hydrogen storage capabilities of Hf-Ni based materials are often evaluated through pressure-composition-temperature (PCT) measurements, which describe the relationship between hydrogen pressure, hydrogen concentration in the material, and temperature.

Research into Nb-Hf-Ni ternary alloys has shown that these materials can absorb hydrogen at a range of temperatures from 303 K to 673 K. researchgate.net However, a notable characteristic of these alloys is their inability to desorb hydrogen at temperatures below 373 K. researchgate.net For instance, at a temperature of 303 K and a pressure of 3 MPa, the Nb₁₅.₆Hf₄₂.₂Ni₄₂.₂ alloy exhibits a maximum hydrogen absorption capacity of 1.23 wt.%, while the Nb₄₀Hf₃₀Ni₃₀ alloy reaches a capacity of 1.48 wt.%. researchgate.net As the temperature increases, the hydrogen absorption capacity of these alloys tends to decrease, while the hydrogen equilibrium pressure increases. researchgate.net Above 523 K, the hydrogen equilibrium pressure plateau has been observed to disappear. researchgate.net

Studies on the intermetallic compounds HfNi and Hf₂Ni₇ have provided further insight into their hydrogen absorption properties. At a constant pressure of 1 bar, the maximal hydrogen absorption for HfNi, represented as the ratio of hydrogen atoms to metal atoms (H/M), is 1.05 at 373 K. researchgate.net In contrast, the Hf₂Ni₇ compound shows a significantly lower absorption, with an H/M ratio of 0.04 at the same temperature. researchgate.net

The following table summarizes the maximum hydrogen absorption capacities for selected Hf-Ni containing alloys.

| Alloy Composition | Temperature (K) | Pressure (MPa) | Max. Hydrogen Absorption (wt.%) | H/M Ratio |

| Nb₁₅.₆Hf₄₂.₂Ni₄₂.₂ | 303 | 3 | 1.23 | - |

| Nb₄₀Hf₃₀Ni₃₀ | 303 | 3 | 1.48 | - |

| HfNi | 373 | 0.1 | - | 1.05 |

| Hf₂Ni₇ | 373 | 0.1 | - | 0.04 |

The kinetics of hydrogen absorption and desorption are crucial for practical applications. In Nb-Hf-Ni alloys, the kinetic properties of hydrogen absorption and desorption have been found to improve with an increased niobium content. researchgate.net This improvement is linked to an increase in the primary body-centered cubic (BCC) Nb-based solid solution within the alloy's microstructure. researchgate.net The kinetic mechanisms for both hydrogen absorption and desorption in these alloys have been determined to follow a chemical reaction model across all tested temperatures. researchgate.net

For the intermetallic compounds HfNi and Hf₂Ni₇, kinetic parameters such as rate constants and activation energies for the absorption processes have been determined. researchgate.net It has also been noted that multiple cycles of hydriding and dehydriding can lead to an improvement in these kinetic parameters. researchgate.net

The thermodynamic stability of metal hydrides is a critical factor in their potential for hydrogen storage. The enthalpy of formation is a key indicator of this stability. First-principles calculations based on density functional theory (DFT) have been used to determine the enthalpies of formation for HfNi and its hydrides. The calculated enthalpy of formation for HfNi is -53.5 kJ/mol per atom. researchgate.net For its hydrides, the enthalpies of formation are -17.3 kJ/molH for HfNiH and -34.6 kJ/molH for HfNiH₃. researchgate.net These calculated values have shown good agreement with experimental and semi-empirical data. researchgate.net

While not strictly binary Hf-Ni compounds, quasicrystals and their rational approximants within the Ti-Hf-Ni system have been explored for hydrogen storage applications. These materials have demonstrated the ability to readily absorb hydrogen.

Shape Memory Alloy (SMA) Behavior in Ni-Ti-Hf Systems

The addition of hafnium to nickel-titanium (Ni-Ti) alloys is a well-established method for creating high-temperature shape memory alloys (HTSMAs). The concentration of hafnium has a significant and predictable effect on the transformation temperatures of these materials.

The characteristic shape memory effect in Ni-Ti-Hf alloys is governed by a thermoelastic martensitic transformation between a high-temperature austenite (B1171964) phase and a low-temperature martensite (B1171850) phase. The temperatures at which these transformations start and finish are denoted as austenite start (As), austenite finish (Af), martensite start (Ms), and martensite finish (Mf).

Experimental studies have consistently shown that the transformation temperatures of Ni-Ti-Hf alloys increase with a higher hafnium content. scielo.brscielo.br This relationship allows for the tuning of the alloy's operational temperature range for specific applications. For example, in Ni₅₀Ti₅₀₋ₓHfₓ alloys, as the atomic percentage of hafnium (x) increases, a linear rise in transformation temperatures is observed. scielo.brscielo.br

The table below presents the transformation temperatures for a series of Ni₅₀Ti₅₀₋ₓHfₓ alloys with varying hafnium content, as determined by differential scanning calorimetry (DSC).

| Alloy Composition (at.%) | Ms (°C) | Mf (°C) | As (°C) | Af (°C) |

| Ni₅₀Ti₄₂Hf₈ | 104.1 | 71.3 | 108.7 | 136.2 |

| Ni₅₀Ti₃₉Hf₁₁ | 151.7 | 115.8 | 157.9 | 184.8 |

| Ni₅₀Ti₃₆Hf₁₄ | 200.2 | 167.3 | 205.1 | 231.5 |

| Ni₅₀Ti₃₃Hf₁₇ | 249.1 | 215.4 | 254.3 | 280.9 |

| Ni₅₀Ti₃₀Hf₂₀ | 297.8 | 266.5 | 303.6 | 329.7 |

Data sourced from studies on arc-melted Ni₅₀Ti₅₀₋ₓHfₓ alloys. scielo.brscielo.br

Influence of Hafnium Content on Transformation Temperatures and Hysteresis

The addition of hafnium (Hf) to nickel-titanium (Ni-Ti) shape memory alloys (SMAs) significantly influences their phase transformation temperatures, making them suitable for high-temperature applications. Research has consistently shown that increasing the hafnium content leads to a near-linear increase in transformation temperatures. For instance, in Ni49Ti51-xHfx alloys, as the hafnium substitution for titanium increases up to 30 atomic percent, the peak martensite temperature rises from 69°C to 525°C, and the peak austenite temperature increases from 114°C to 622°C iaea.org. Similarly, in stoichiometric Ni-Hf-Ti alloys with Hf content ranging from 30 to 50 at.%, the austenite finish temperature (Af) can reach as high as 1190°C for the 50 at.% Hf alloy nasa.govnasa.govresearchgate.net.

This increase in transformation temperatures with higher Hf content is a critical factor for designing high-temperature shape memory alloys (HTSMAs). However, it is also observed that the transformation hysteresis, which is the difference between the heating and cooling transformation temperatures, can be quite large in Ni-lean NiTiHf alloys, often exceeding 50°C researchgate.net. This large hysteresis can be a disadvantage in certain applications that require a small temperature window for actuation. The control of Ni content is also crucial, as even small deviations of about 0.1 at.% in Ni can lead to changes in transformation temperatures by 50°C or more asminternational.orgresearchgate.net.

The effect of Hf on transformation temperatures is not always a simple linear increase from zero. An interesting phenomenon is an apparent minimum in the peak transformation temperatures occurring between 0 and 3 atomic percent Hf substitution for Ti in Ni49Ti51-based alloys iaea.org. Beyond this initial dip, the temperatures rise steadily with increasing Hf content.

Interactive Data Table: Effect of Hafnium Content on Transformation Temperatures in Ni-Ti-Hf Alloys

| Alloy Composition (at.%) | Austenite Finish (Af) (°C) | Martensite Start (Ms) (°C) | Hysteresis (°C) | Reference |

| Ni49Ti51 | 114 | 69 | 45 | iaea.org |

| Ni49Ti41Hf10 | - | - | - | iaea.org |

| Ni49Ti21Hf30 | 622 | 525 | 97 | iaea.org |

| Ni50Ti30Hf20 | 320 (Ms) | - | - | mdpi.com |

| Ni-Ti-30Hf | - | - | - | nasa.govnasa.govresearchgate.net |

| Ni-Ti-50Hf | 1190 | - | - | nasa.govnasa.govresearchgate.net |

| Ni50.3Ti29.7Hf20 | 166 (unloaded), 270 (500 MPa tensile load) | - | - | encyclopedia.pub |

Note: Hysteresis is calculated as Af - Ms where data is available. Some studies report peak temperatures instead of start and finish temperatures.

Microstructure-Property Relationships in Ni-Ti-Hf SMAs

The microstructure of Ni-Ti-Hf alloys plays a pivotal role in their functional properties. The parent phase at high temperatures is typically a cubic B2 austenite structure mdpi.com. Upon cooling, this transforms into a martensitic phase. The crystal structure of the martensite depends on the hafnium content. For Hf content below 20 at.%, the transformation is generally from the B2 cubic phase to a B19' monoclinic structure nasa.gov. In the range of 20 to 30 at.% Hf, the transformation paths can be more complex, with reports of B19' monoclinic, B19 orthorhombic, or even an R-phase transformation nasa.gov. For Hf content above 30 at.%, the transformation is consistently reported to be from the B2 cubic to a B33 orthorhombic structure nasa.govnasa.gov.

In Ni-rich Ni-Ti-Hf alloys, the formation of nanoscale precipitates, known as the "H-phase," is a key microstructural feature that significantly enhances the material's properties researchgate.net. These precipitates improve the yield strength and shape memory behavior researchgate.net. The composition of the H-phase is reported to be near Ni52.5Ti21.2Hf26.3 researchgate.net. The formation and growth of these precipitates can be controlled through aging heat treatments. By adjusting the aging time and temperature, the Ni content in the matrix is regulated, which in turn allows for the tuning of the transformation temperatures researchgate.net. The presence of these H-phase precipitates does not cause multi-step transformations researchgate.net.

Uniaxial Constant-Force Thermal Cycling (UCFTC) Analysis

Uniaxial Constant-Force Thermal Cycling (UCFTC) is a crucial technique for evaluating the performance of shape memory alloys under load, simulating their behavior in actuator applications. In Ni-Ti-Hf alloys, UCFTC experiments have revealed both their potential and limitations for high-temperature applications.

Studies on Ni-Ti-Hf alloys with high Hf content (30-50 at.%) have shown that while they exhibit high transformation temperatures, their work output at these elevated temperatures can be limited nasa.govnasa.govresearchgate.net. This is primarily due to the onset of creep and plastic deformation mechanisms that occur concurrently with the phase transformation process, especially in the austenitic phase at high temperatures nasa.gov. This can lead to significant irrecoverable strains, diminishing the shape memory effect.

For a Ni-Ti-30Hf alloy, UCFTC tests under a constant compressive stress of 200 MPa demonstrated a recoverable strain of 1.79% and a work output of approximately 3.58 J/cm³ nasa.gov. However, the material also exhibited large irrecoverable strains due to creep. In another study on a Ni50.3Ti29.7Hf20 alloy, a work output of 16.45 J/cm³ was achieved under a 500 MPa tensile load at an austenite finish temperature of 270°C encyclopedia.pub. Furthermore, a high-strength Ni-rich Ni51.2Ti28.8Hf20 alloy demonstrated a remarkable work output of 23 J/cm³ under 1700 MPa encyclopedia.pub.

These results highlight the trade-offs in designing Ni-Ti-Hf HTSMAs. While higher Hf content increases transformation temperatures, it can also lead to reduced work output and stability at those temperatures due to plasticity. Therefore, careful control of composition and microstructure is essential to optimize the performance of these alloys in real-world applications.

Interactive Data Table: UCFTC Performance of Ni-Ti-Hf Alloys

| Alloy Composition (at.%) | Applied Stress (MPa) | Work Output (J/cm³) | Recoverable Strain (%) | Irrecoverable Strain | Reference |

| Ni-Ti-30Hf | 200 (compressive) | 3.58 | 1.79 | High | nasa.gov |

| Ni50.3Ti29.7Hf20 | 500 (tensile) | 16.45 | - | Stable cyclic strain recovery | encyclopedia.pub |

| Ni51.2Ti28.8Hf20 | 1700 | 23 | - | - | encyclopedia.pub |

| Ni-Ti-35Hf | - | 8.16 (compressive) | - | - | nasa.gov |

Design Strategies for High-Temperature Shape Memory Alloys

The development of high-temperature shape memory alloys (HTSMAs) based on the Ni-Ti-Hf system involves several key design strategies aimed at optimizing their performance for applications in aerospace, automotive, and other industries.

One primary strategy is the careful control of alloy composition. The addition of Hf is a well-established method to increase transformation temperatures nasa.govencyclopedia.pub. However, as discussed, simply increasing the Hf content can lead to undesirable effects like increased brittleness and reduced work output at high temperatures nasa.govnasa.govresearchgate.net. Therefore, an optimal balance between Hf content and other alloying elements is crucial.

Another important strategy is the utilization of precipitation strengthening in Ni-rich compositions. The formation of nano-sized H-phase precipitates through controlled aging treatments is a powerful tool to enhance the strength of the austenite phase, thereby improving resistance to creep and plastic deformation at high temperatures researchgate.net. This, in turn, leads to more stable and repeatable shape memory behavior under load. The size, distribution, and coherency of these precipitates with the matrix are critical parameters that need to be precisely controlled through heat treatment protocols.

Furthermore, processing techniques play a significant role. Methods such as hot forging and rolling are being explored to produce Ni-Ti-Hf alloys with refined microstructures and improved mechanical properties researchgate.net. The goal is to create a fine-grained structure with a homogeneous distribution of precipitates, which can enhance both the strength and fatigue life of the material.

Finally, the concept of high-entropy alloys (HEAs) is emerging as a novel design strategy. By creating complex, multi-component alloys, it is possible to achieve high transformation temperatures and potentially enhanced mechanical properties due to effects like sluggish diffusion and severe lattice distortion researchgate.nettandfonline.comnih.gov. This approach opens up a vast compositional space for the discovery of new HTSMAs with superior performance characteristics.

Catalytic Activity and Selectivity of Hf-Ni Materials

Dual-Selective Catalysis in Dephosphorylation Reactions

Hafnium-nickel-based materials have demonstrated remarkable catalytic activity and selectivity in dephosphorylation reactions, which are crucial in many biological processes. Specifically, metal-organic frameworks (MOFs) containing Hf-OH-Hf motifs and assembled from [Hf48Ni6] cubic nanocages have been shown to act as effective biomimetic catalysts figshare.comacs.orgnih.govnih.gov.

These Hf-Ni MOFs exhibit dual-selective catalysis. Firstly, they display accurate type-selectivity, preferentially catalyzing the hydrolysis of P-O bonds over S-O or C-O bonds figshare.comacs.orgnih.gov. For example, the Hf-Ni catalyst shows high activity for the hydrolysis of 4-nitrophenylphosphate (p-NPP), which contains a P-O bond, but exhibits poor activity towards 4-nitrophenyl sulfate (B86663) (p-NPS) with an S-O bond and 4-nitrophenyl acetate (B1210297) (p-NPA) with a C-O bond acs.orgnih.gov.

Secondly, these catalysts demonstrate position-selectivity, favoring the hydrolysis of phosphomonoesters over phosphodiesters figshare.comacs.orgnih.gov. This precise selectivity is comparable to that of natural phosphatases, making these materials promising for applications where specific dephosphorylation is required.

Reaction kinetic studies have revealed the high activity of the catalytic sites in these Hf-Ni MOFs. For the hydrolysis of p-NPP, the Hf-Ni catalyst exhibited a Vmax of 1.67 x 10⁻³ mM min⁻¹ and a Km of 0.23 mM nih.gov. The calculated catalytic rate constant (Kcat) of 8.34 x 10⁻³ min⁻¹ is significantly higher than that of other nanoparticle catalysts like cerium oxide nih.gov. The low Km value indicates a strong binding affinity of the substrate to the catalyst, even better than some natural protein tyrosine phosphatases nih.gov.

Interactive Data Table: Kinetic Parameters of Hf-Ni Catalyst in p-NPP Hydrolysis

| Kinetic Parameter | Value | Significance | Reference |

| Vmax | 1.67 x 10⁻³ mM min⁻¹ | Maximum reaction rate | nih.gov |

| Km | 0.23 mM | Substrate affinity (lower is better) | nih.gov |

| Kcat | 8.34 x 10⁻³ min⁻¹ | Catalytic turnover number | nih.gov |

Biomimetic Strategies and Mechanistic Insights for Hf-Ni Catalysts

The design of these Hf-Ni catalysts is based on a biomimetic strategy that aims to mimic the active sites of natural phosphatases figshare.comacs.orgnih.govnih.gov. The Hf-OH-Hf motifs within the MOF structure are thought to replicate the function of the active sites in these enzymes. The stability of these MOFs in various solvents and across a range of pH values further enhances their potential as practical catalysts figshare.comacs.orgacs.org.

Furthermore, these Hf-Ni MOF catalysts have been shown to have good reusability and low toxicity, which are important considerations for practical applications, including potential therapeutic uses figshare.comacs.orgnih.gov. The ability to precisely regulate dephosphorylation of biomolecules is a critical aspect of treating many diseases, and these dual-selective Hf-Ni catalysts represent a promising step in the development of artificial enzymes for such purposes acs.org.

Role of Hafnium(IV) Nodes and Heterometallic Metal-Organic Frameworks (MOFs)

Hafnium-based Metal-Organic Frameworks (Hf-MOFs) have garnered significant attention due to their exceptional chemical and thermal stability, making them promising materials for applications in catalysis, sensing, and adsorption. frontiersin.orgnih.gov The foundation of these frameworks lies in the hafnium clusters, or nodes, which are interconnected by organic linkers. rsc.org Specifically, Hafnium(IV) ions typically form stable coordination bonds with oxygen atoms, leading to the formation of [HfxOy] clusters, with the [Hf6O8] core being a common and robust secondary building unit (SBU). frontiersin.orgnih.gov The high charge and oxophilicity of Hf(IV) contribute to the stability of these MOFs.

The introduction of a second, different metal cation into a MOF structure results in a heterometallic MOF, which can exhibit synergistic properties or novel functionalities not present in their monometallic counterparts. frontiersin.org The design of heterometallic Hf-MOFs is a growing area of research, with the potential to create materials with enhanced catalytic activity, selective gas adsorption, or unique electronic and magnetic properties.

A notable example of a heterometallic Hf-based MOF incorporates both [Hf6(μ3-OH)8(OH)8]8+ and [Cu4I4] clusters as secondary building units. nih.gov In this structure, the hafnium and copper clusters are linked by isonicotinate (B8489971) ligands to form a three-dimensional network. nih.gov This demonstrates the feasibility of integrating hafnium nodes with other metal clusters within a single framework. While specific examples of heterometallic MOFs containing both hafnium and nickel are not extensively documented in the reviewed literature, the principles of their construction can be inferred. The incorporation of nickel ions could be achieved by using ligands with coordination sites favorable for both hafnium and nickel, or by post-synthetic modification of a hafnium-based MOF to introduce nickel species. The potential applications of such a Hf-Ni heterometallic MOF could span catalysis, taking advantage of the Lewis acidity of the hafnium nodes and the catalytic activity of nickel centers.

| Component | Role in Heterometallic MOF | Reference |

| Hafnium(IV) Nodes | Provide structural stability and Lewis acidity. | frontiersin.orgnih.gov |

| Nickel Ions | Could introduce redox activity and specific catalytic sites. | N/A |

| Organic Linkers | Bridge the metal nodes to form a porous framework. | rsc.org |

Hydrogenation Performance (e.g., Ethylene (B1197577), Acetylene (B1199291), Aromatics)

Nickel-based catalysts are widely utilized in industrial hydrogenation processes, including the conversion of ethylene, acetylene, and aromatic compounds. The catalytic activity of nickel is attributed to its ability to dissociate molecular hydrogen and to adsorb and activate unsaturated organic molecules. However, monometallic nickel catalysts can sometimes suffer from issues such as over-hydrogenation, coking, and deactivation.

Alloying nickel with a second metal is a common strategy to modify its catalytic properties. For instance, in the selective hydrogenation of acetylene to ethylene, a crucial industrial process, the addition of a second metal can enhance the selectivity towards the desired product by altering the electronic and geometric structure of the active sites. While specific studies on the hydrogenation performance of hafnium-nickel alloys for these substrates are not prevalent in the current literature, the potential effects of hafnium as an alloying element can be considered.

Hafnium is known to form stable oxides and carbides, which could influence the catalyst-support interaction and the resistance to deactivation. Furthermore, the presence of hafnium could electronically modify the nickel atoms, potentially leading to a more selective hydrogenation by weakening the adsorption of the final product (e.g., ethylene in acetylene hydrogenation), thereby preventing its further hydrogenation to ethane.

| Substrate | Potential Role of Hafnium in Ni-based Catalysis |

| Ethylene | Modification of Ni active sites to control reaction pathways. |

| Acetylene | Enhancement of selectivity towards ethylene by altering electronic properties. |

| Aromatics | Potential for improved poison resistance and thermal stability. |

Controlled In-Situ Decomposition and Self-Activation in Intermetallic Catalysis

The concept of using intermetallic compounds as catalyst precursors that undergo controlled in-situ decomposition and self-activation during a catalytic reaction is a promising approach to generate highly active and stable catalytic species. This strategy relies on the transformation of a well-defined bulk intermetallic compound into a nanostructured and often more complex active phase under reaction conditions.

This in-situ activation can lead to the formation of highly dispersed metal nanoparticles on a metal oxide support, creating a strong metal-support interaction that can enhance catalytic performance and stability. The composition and structure of the final active catalyst can be influenced by the initial intermetallic precursor and the reaction environment. For example, in methanol (B129727) steam reforming, intermetallic compounds such as ZnPd have been shown to transform into a more active phase consisting of a ZnPd-ZnO interface. acs.org

While specific research on the controlled in-situ decomposition and self-activation of hafnium-nickel intermetallic catalysts is limited in the available literature, the general principles can be extended to this system. A hafnium-nickel intermetallic compound, when exposed to an oxidative or reductive reaction environment, could potentially decompose to form nickel nanoparticles supported on hafnium oxide (HfO₂). HfO₂ is a highly stable and inert oxide, which could act as a robust support for the catalytically active nickel nanoparticles.

This in-situ generation of a Ni/HfO₂ catalyst could offer several advantages, including:

High dispersion of Ni nanoparticles: The decomposition of the intermetallic precursor could lead to the formation of very small and uniformly distributed nickel particles, maximizing the active surface area.

Strong metal-support interaction: The intimate contact between the newly formed nickel particles and the hafnium oxide support could prevent sintering and deactivation of the catalyst.

Tailored catalytic properties: The electronic interaction between Ni and HfO₂ could modify the catalytic properties of nickel, potentially leading to enhanced activity or selectivity in various reactions.

Further investigation into the synthesis of hafnium-nickel intermetallic compounds and their behavior under different catalytic conditions is warranted to explore the potential of this approach for designing advanced catalysts.

Magnetic Properties of Hafnium-Nickel Alloys

Low-Temperature Magnetic Behavior of Metastable Hf-Ni Alloys

The low-temperature magnetic properties of metastable hafnium-nickel (Hf-Ni) alloys are highly dependent on their composition and microstructure. Metastable phases, such as amorphous or body-centered-cubic (bcc) structures, can be produced by techniques like melt-spinning. These phases often exhibit magnetic behaviors that differ significantly from their stable crystalline counterparts.

Studies on metastable Hf-Ni alloys with high nickel content have revealed interesting magnetic phenomena at low temperatures. For instance, the magnetic behavior can range from Pauli paramagnetism, where the material exhibits a weak and temperature-independent magnetic susceptibility, to ferromagnetism, characterized by spontaneous magnetization below a critical temperature. The transition between these magnetic states is a key area of investigation in these alloy systems.

Paramagnetic-Ferromagnetic Transitions and Critical Concentrations

A central aspect of the magnetic behavior of Hf-Ni alloys is the transition from a paramagnetic (PM) to a ferromagnetic (FM) state as the nickel concentration is varied. In many nickel-based alloys with early transition metals, this transition occurs at a critical nickel concentration, typically in the range of 80-90 atomic percent (at. %).

For metastable Hf-Ni alloys, the onset of ferromagnetism has been observed to occur at a critical Ni concentration of approximately 89.5 at. %. Below this concentration, the alloys tend to be Pauli paramagnetic down to low temperatures. The nature of this PM-FM transition is of fundamental interest and is often discussed in the framework of very weak itinerant ferromagnetism. The electronic density of states at the Fermi level plays a crucial role in determining the magnetic properties and the critical concentration for the emergence of ferromagnetism.

Curie Temperature Determination and Thermal Stability of Magnetic Properties

The Curie temperature (Tc) is a critical parameter for ferromagnetic materials, representing the temperature above which the material loses its spontaneous magnetization and becomes paramagnetic. wikipedia.org The determination of the Curie temperature in Hf-Ni alloys is essential for understanding their magnetic behavior and potential applications.

The Curie temperature of Hf-Ni alloys is strongly dependent on the nickel concentration. For metastable Hf-Ni alloys, the Curie temperature increases with increasing Ni content above the critical concentration for ferromagnetism. The thermal stability of the magnetic properties of these alloys is also a significant consideration, particularly for nanocrystalline materials. The microstructure and composition at the grain boundaries and within the nanograins can evolve with temperature, which in turn can influence the electrical resistivity and magnetic properties of the material. tandfonline.com Studies on nanocrystalline Hf₁₁Ni₈₉ have shown that the thermal stability of the magnetic properties is not solely dependent on the grain-size stability, indicating that subtle changes in the microstructure can have a significant impact. tandfonline.com

| Alloy Composition | Magnetic Behavior | Curie Temperature (Tc) | Reference |

| Hf-Ni (< 89.5 at. % Ni) | Pauli Paramagnetic | N/A | |

| Hf-Ni (≈ 89.5 at. % Ni) | Paramagnetic-Ferromagnetic Transition | Near 0 K | |

| Hf-Ni (> 89.5 at. % Ni) | Ferromagnetic | Increases with Ni content | |

| Nanocrystalline Hf₁₁Ni₈₉ | Ferromagnetic | - | tandfonline.com |

Oxidation Resistance Enhancement in Nickel-Based Superalloys

The addition of hafnium is a well-established strategy for improving the high-temperature performance of nickel-based superalloys, particularly their resistance to oxidation. atimaterials.com Hafnium enhances the mechanical properties, such as creep resistance and strength at elevated temperatures, and significantly improves the protective oxide scale adherence. atimaterials.com

Role of Hafnium Addition in Alumina-Forming Alloys

In alumina-forming alloys, hafnium plays a critical role in enhancing the formation and adherence of the protective aluminum oxide (Al₂O₃) scale. sciengine.com The mechanism behind this improvement is multifaceted.

Promotion of Protective Scale Formation : Hafnium has a very high affinity for oxygen. atimaterials.com During high-temperature oxidation, hafnium preferentially oxidizes to form hafnium oxide (HfO₂). sciengine.comustb.edu.cn These HfO₂ particles can act as nucleation sites for the formation of a continuous and protective Al₂O₃ layer. sciengine.com

Improved Scale Adhesion (Pegging Effect) : One of the most significant contributions of hafnium is the mechanical keying or "pegging" of the oxide scale to the alloy substrate. ustb.edu.cnustb.edu.cn As oxidation progresses, HfO₂ can form as internal oxides or "pegs" that grow from the alloy into the scale-metal interface and within the Al₂O₃ layer. ustb.edu.cnustb.edu.cn This pegging mechanism physically anchors the protective scale, making it much more resistant to spallation during thermal cycling. researchgate.net In a study on a high-hafnium (1.34 wt%) nickel-based superalloy, "peg-like" HfO₂ was observed within and beneath the Al₂O₃ layer after 200 hours at 1000°C, and at the early stages of oxidation at 1100°C. ustb.edu.cnustb.edu.cn

Modification of Diffusion Paths : The presence of hafnium and the formation of HfO₂ at grain boundaries can alter diffusion pathways. sciengine.com This can reduce the outward diffusion rate of cations like Cr³⁺ and promote the inward diffusion of oxygen, favoring the formation of the stable Al₂O₃ layer beneath the outer oxides. sciengine.com

The addition of hafnium to Ni₃Al, for instance, leads to a decrease in the amount of nickel oxides, which have high growth rates and poor adherence, and promotes the formation of a protective Al₂O₃ scale.

Thermodynamic Criteria for Hafnium-Tolerance and Optimal Addition Levels

While hafnium is beneficial, there is an optimal concentration for maximizing oxidation resistance. Excessive additions can become detrimental. Thermodynamic databases and modeling, such as those developed using the CALPHAD (Calculation of Phase Diagrams) approach, are crucial for understanding the phase stability and predicting the effects of alloying elements like hafnium in complex superalloy systems. nist.gov

Research indicates that a critical hafnium content exists, beyond which the oxidation rate may increase. For example, in NiAl alloys, increasing the hafnium concentration from 0.25 wt.% to 1.5 wt.% resulted in a gradual increase in mass gain during oxidation, likely due to the oxidation of hafnium itself. A similar effect was seen in Ni₃Al, where a 0.25 wt.% Hf addition led to a significant decrease in mass gain, but higher concentrations (0.5 to 1.5 wt.%) resulted in increased mass gain compared to the 0.25% level, though still better than the unmodified alloy.

For some cobalt-based alloys, a critical Hf content of around 4 wt.% was proposed, below which it is beneficial for a low oxidation rate and above which it is detrimental. For nickel-based alloys, this critical content was suggested to be higher, between 4 and 6 wt.%. However, even low levels can be effective; additions of around 0.1 wt% have been shown to improve scale adhesion significantly. researchgate.net The optimal level is often a balance between improving scale adherence and avoiding the negative effects of excessive internal and external oxidation of hafnium. osti.gov

| Base Alloy | Hafnium Content (wt.%) | Mass Gain (mg/cm²) | Observation |

|---|---|---|---|

| Ni₃Al | 0 | 8.59 | Highest mass gain, formation of nickel oxides, rapid mass loss. |

| Ni₃Al | 0.25 | ~1.34 | Lowest measured mass gain, over six-fold decrease. |

| Ni₃Al | 0.5 - 1.5 | >1.34 but <8.59 | Mass gain increases with Hf concentration but remains lower than the unmodified alloy. |

| NiAl | 0.25 | Lowest among NiAl samples | Inhibition of nickel oxide formation. |

| NiAl | 0.25 - 1.5 | Gradual Increase | Mass gain increases with Hf concentration. |

Effects of Other Alloying Elements on Oxidation Behavior

The oxidation behavior of hafnium-containing nickel-based superalloys is also influenced by the presence of other alloying elements. These interactions can be synergistic or antagonistic.

Refractory Metals (Ta, Re, Mo, W) : Elements like tantalum (Ta), rhenium (Re), and molybdenum (Mo) are added to enhance high-temperature strength. ustb.edu.cnresearchgate.net However, they can have a negative influence on the oxidation behavior of Hf-containing alloys. researchgate.net For instance, additions of more than 0.5 at.% of Mo, Ta, and Re were found to have a negative impact on the oxidation of a β-NiAlHf alloy. researchgate.net Co-precipitation of Ta and Hf, as well as Re and Hf, can occur during alloy preparation, affecting the distribution of hafnium and its effectiveness in promoting a protective scale. researchgate.net

Silicon (Si) : The addition of silicon can affect the activity of other elements. In Co-Ni-based superalloys, the addition of Hf and Si was found to decrease the formation of undesirable TiO₂ and TaTiO₄ layers, thereby improving oxidation resistance. ingentaconnect.com